4'-Hydroxychalcone

Description

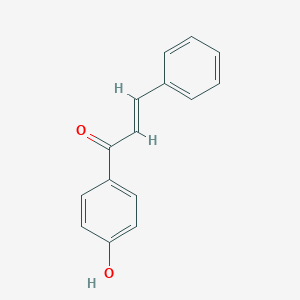

inhibits TNFalpha-induced NF-κB activation; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHGNXFYLAJDIN-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859756 | |

| Record name | (E)-4'-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-25-2, 38239-52-0 | |

| Record name | 4'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Hydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4'-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K338K8UOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Hydroxychalcone

Introduction

4'-Hydroxychalcone, scientifically known as (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, is a prominent member of the chalcone family, which are precursors to flavonoids and other important heterocyclic compounds.[1][2] These α,β-unsaturated ketones are widely recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and antiviral activities.[3][4][5] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, along with an examination of its mechanism of action in key biological signaling pathways.

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[1][6] This base-catalyzed reaction involves the condensation of an aromatic ketone (4-hydroxyacetophenone) with an aromatic aldehyde (benzaldehyde) that lacks an α-hydrogen.[6][7] Several variations of this method exist, including conventional solvent-based approaches and environmentally friendly solvent-free techniques.

Synthesis Methodologies

Common synthesis approaches include traditional methods using solvents like methanol or ethanol with a strong base (NaOH or KOH) and green chemistry alternatives such as solvent-free grinding.[7][8][9] The grinding technique is notable for its simplicity, efficiency, and reduced environmental impact.[8]

Table 1: Comparison of Synthesis Conditions for this compound and Derivatives

| Method | Reactant A | Reactant B | Catalyst | Solvent | Time & Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Conventional | 4-hydroxyacetophenone | Benzaldehyde | Water (catalytic amount) | Methanol | Elevated Temperature | N/A | [7] |

| Grinding | 4-hydroxyacetophenone (10 mmol) | 4-hydroxybenzaldehyde (10 mmol) | NaOH (solid) | None (Solvent-free) | 30 min @ Room Temp. | 66.67% | [8] |

| Green Synthesis | 4-methoxyacetophenone | 4-hydroxybenzaldehyde | NaOH (solid) | None (Solvent-free) | 30 min @ Room Temp. | 32.5% | [10] |

| PEG-400 | 4-hydroxyacetophenone (2 mmol) | 2-chlorobenzaldehyde (2 mmol) | KOH (2 mmol) | PEG-400 (15 ml) | 1 hr @ 40°C | N/A |[2] |

General Experimental Workflow

The synthesis and characterization of this compound follow a systematic workflow, from the initial reaction to the final analytical confirmation.

Experimental Protocol: Solvent-Free Grinding Synthesis

This protocol is adapted from the synthesis of 4'-hydroxy-4-hydroxy chalcone and represents a common green chemistry approach.[8]

-

Reactant Preparation : In a mortar, combine 4-hydroxyacetophenone (1.36 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and a catalytic amount of solid NaOH or KOH.

-

Grinding : Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[8]

-

Work-up : Once the reaction is complete, dilute the solid mixture with cold water. Neutralize the solution by slowly adding cold 10% (v/v) hydrochloric acid (HCl) until the mixture is acidic, which will precipitate the product.[8]

-

Isolation : Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts.[8]

-

Purification : Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final pure this compound.[7][10]

Characterization of this compound

Comprehensive characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized compound. The trans isomer is the more thermodynamically stable and commonly isolated product.[1]

Table 2: Physical and Spectroscopic Summary for this compound

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₂O₂ | [11] |

| Molecular Weight | 224.25 g/mol | [11] |

| Appearance | Yellowish crystals | [10] |

| Melting Point | 85-88°C (for 4,4'-dihydroxychalcone) | [8] |

| UV-Vis λmax | 312-327 nm (in UVB range) | [12] |

| Mass Spec (m/z) | Expected [M+H]⁺ at 225.08 |[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the molecular structure. The ¹H NMR spectrum is particularly useful for confirming the trans configuration of the double bond, which is indicated by a large coupling constant (J) of approximately 15.6 Hz between the vinylic protons H-α and H-β.[1]

Table 3: ¹H NMR Spectral Data for 4-Hydroxychalcone Derivatives (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-α (vinylic) | ~7.44 | Doublet | ~15.65 | [1] |

| H-β (vinylic) | ~7.80 | Doublet | ~15.66 | [1] |

| Aromatic Protons | 6.86 - 8.14 | Multiplets, Doublets | 5 - 10 | [10] |

| -OH (hydroxyl) | ~10.09 | Singlet | - |[10] |

Table 4: ¹³C NMR Spectral Data for a 4-Hydroxychalcone Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (carbonyl) | ~187.28 - 196.06 | [8][10] |

| C-α / C-β (vinylic) | ~118 - 142 | [7] |

| Aromatic Carbons | ~115 - 163 |[10] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 5: Key FT-IR Absorption Bands for 4-Hydroxychalcone

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| ~3200 | O-H stretch (phenolic) | [1][13] |

| ~1650 | C=O stretch (α,β-unsaturated ketone) | [1][13] |

| ~1611 | C=C stretch (vinylic and aromatic) |[1][13] |

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory and anticancer properties, primarily through its interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]

Inhibition of the NF-κB Signaling Pathway

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that activates the NF-κB pathway.[4] In its inactive state, NF-κB (a heterodimer of p50/p65 proteins) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by TNF-α, the IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome.[4][14] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.

This compound exerts its anti-inflammatory effect by inhibiting the activity of the proteasome.[4][15] This inhibition prevents the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. rjpbcs.com [rjpbcs.com]

- 3. researchgate.net [researchgate.net]

- 4. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. scitepress.org [scitepress.org]

- 10. scitepress.org [scitepress.org]

- 11. This compound(2657-25-2) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. snu.elsevierpure.com [snu.elsevierpure.com]

- 15. medchemexpress.com [medchemexpress.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4'-Hydroxychalcone

For Immediate Release

A comprehensive technical guide detailing the diverse biological activities of 4'-Hydroxychalcone has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

This compound, a naturally occurring chalcone found in various plants, has garnered significant scientific interest for its broad spectrum of pharmacological effects. This guide synthesizes current research to present a detailed overview of its therapeutic potential.

Anticancer Activity: A Multi-Faceted Approach to Tumor Suppression

This compound demonstrates notable anticancer effects through the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. In vivo studies have shown its efficacy in reducing intestinal tumorigenesis. In a study using an ApcMin mouse model, oral administration of this compound (10 mg/kg/day) resulted in a significant decrease in the number and size of colon adenomas by 45% and 35%, respectively.[1] This was accompanied by a 33-35% reduction in the number of adenomas in the small intestine.[1]

The compound's cytotoxic effects have been quantified across various cancer cell lines, with IC50 values indicating its potency. For instance, it inhibits the TNFα-induced NF-κB pathway with an IC50 of 30 µM in K562 cells.[2]

Table 1: Anticancer Activity of this compound

| Activity | Model System | Key Findings | Reference |

| Chemoprevention of Intestinal Tumorigenesis | ApcMin Mice | 45% reduction in colon adenoma number; 35% reduction in colon adenoma size. | [1] |

| Inhibition of NF-κB Pathway | K562 leukemia cells | IC50 of 30 µM for inhibition of TNFα-induced activation. | [2] |

| Cytotoxicity | MYCN-amplified neuroblastoma cells (IMR-32, SK-N-BE(2)) | Potent cytotoxin, induces cell death via oxidative stress. | [3] |

| Apoptosis Induction | Colon adenomas in ApcMin mice | Promoted apoptosis as detected by TUNEL immunofluorescence staining. | [1] |

Anti-inflammatory Properties: Targeting Key Inflammatory Mediators

The anti-inflammatory activity of this compound is primarily attributed to its ability to inhibit the pro-inflammatory NF-κB signaling pathway.[1][2][4] It achieves this by inhibiting proteasome activity, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 subunits of NF-κB.[2][4] This mechanism has been observed in various cell lines, where this compound inhibited TNFα-induced NF-κB activation in a dose-dependent manner.[2][4] Furthermore, in vivo studies on mice with resistant hypertension demonstrated that this compound treatment (10 and 20 mg/kg) markedly decreased levels of the pro-inflammatory cytokine IL-1β, while a 40 mg/kg dose suppressed TNF-α production.[5]

Antioxidant Capacity: Scavenging Free Radicals

This compound exhibits significant antioxidant properties. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, it demonstrated 63.4% inhibition of the DPPH radical at a concentration of 200 mmol/L, indicating its potential to mitigate oxidative stress.[5] This free radical scavenging ability is a key aspect of its overall therapeutic profile, contributing to its protective effects in various disease models.

Enzyme Inhibition: A Targeted Approach

This compound has been identified as an inhibitor of several key enzymes, highlighting its potential for targeted therapeutic interventions.

-

Proteasome Inhibition: It inhibits the 26S proteasome, a crucial complex for protein degradation, which contributes to its anticancer and anti-inflammatory effects by stabilizing proteins like IκBα.[6][7]

-

Tyrosinase Inhibition: This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[7] This activity suggests its potential application in the treatment of hyperpigmentation disorders.

Modulation of Signaling Pathways

The biological activities of this compound are underpinned by its interaction with critical cellular signaling pathways.

NF-κB Signaling Pathway

This compound's inhibition of the NF-κB pathway is a central mechanism for its anti-inflammatory and anticancer effects. By targeting the proteasome, it prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.[2][4]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Wnt/β-catenin Signaling Pathway

In the context of intestinal tumorigenesis, this compound has been shown to modulate the Wnt/β-catenin pathway. Treatment with the compound led to decreased mRNA expression of β-catenin target genes, including c-Myc, Axin2, and CD44, and a reduction in β-catenin protein levels in colon adenomas.[1]

Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, IκBα, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. josorge.com [josorge.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. 4-Hydroxychalcone Attenuates Hyperaldosteronism, Inflammation, and Renal Injury in Cryptochrome-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4'-Hydroxychalcone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 4'-hydroxychalcone derivatives. Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a hydroxyl group at the 4'-position of one of the aromatic rings has been shown to be a key determinant for a wide spectrum of pharmacological activities, making these compounds a promising scaffold for drug discovery and development. This guide details the synthetic methodologies, presents quantitative biological data for comparative analysis, and elucidates the key signaling pathways modulated by these versatile molecules.

Synthesis of this compound Derivatives

The most prevalent and versatile method for synthesizing this compound derivatives is the Claisen-Schmidt condensation . This reaction involves the base- or acid-catalyzed condensation of a substituted 4'-hydroxyacetophenone with a substituted benzaldehyde.[1][2][3] The choice of catalyst and reaction conditions can be tailored to optimize yields and accommodate a variety of functional groups on both aromatic rings.

General Experimental Protocol: Claisen-Schmidt Condensation

A widely adopted protocol for the synthesis of this compound derivatives is as follows:

Materials:

-

Substituted 4'-hydroxyacetophenone (1 equivalent)

-

Substituted benzaldehyde (1 equivalent)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1-2 equivalents)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl) (for neutralization)

-

Distilled water

-

Mortar and pestle (for grinding method)

-

Round-bottom flask, condenser (for conventional heating)

Procedure (Conventional Method):

-

Dissolve the substituted 4'-hydroxyacetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask.

-

Slowly add an aqueous or alcoholic solution of NaOH or KOH to the mixture while stirring.

-

The reaction mixture is typically stirred at room temperature for several hours (ranging from 4 to 24 hours) or refluxed for a shorter duration, depending on the reactivity of the substrates.[2][4]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice or cold water.

-

The mixture is then acidified with dilute HCl to a neutral pH, leading to the precipitation of the crude chalcone derivative.[2]

-

The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Procedure (Green Synthesis - Grinding Method):

An environmentally friendly alternative to the conventional method involves a solvent-free grinding technique:

-

Place the substituted 4'-hydroxyacetophenone, substituted benzaldehyde, and a solid base catalyst (e.g., solid NaOH or KOH) in a mortar.[1][5]

-

Grind the mixture with a pestle at room temperature for a specified time (typically 15-30 minutes).[1][5]

-

The reaction progress can be monitored by taking small samples for TLC analysis.

-

After the reaction is complete, the solid mixture is treated with cold water.

-

The mixture is neutralized with dilute HCl.

-

The resulting solid product is collected by filtration, washed with water, and dried.[1]

Purification:

The crude this compound derivatives are typically purified by recrystallization from a suitable solvent, most commonly ethanol or methanol, to yield the pure product.[1][6]

Biological Activities of this compound Derivatives

This compound derivatives exhibit a remarkable array of biological activities, primarily attributed to their unique chemical structure. The α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, while the phenolic hydroxyl group contributes to their antioxidant properties and hydrogen bonding interactions with target proteins.

Anticancer Activity

A significant body of research highlights the potent anticancer effects of this compound derivatives against a variety of cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity of Selected this compound Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference(s) |

| This compound | K562 (Leukemia) | 30 | [7] |

| 4'-Hydroxy-4-chlorochalcone | Jurkat (T-cell leukemia) | >30 | [7] |

| 2',4,4'-Trihydroxychalcone | Various cancer cell lines | Potent activity | [8] |

| 4'-Hydroxy-3-methoxychalcone | T47D (Breast Cancer) | 72.44 µg/mL | [9] |

| 4'-Hydroxy-3,4-dimethoxychalcone | WiDr (Colon Cancer) | 44.67 µg/mL | [9] |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | - | 8.22 µg/mL | [10] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | - | 6.89 µg/mL | [10] |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | - | 3.39 µg/mL | [10] |

| 4-Anilinoquinolinylchalcone Derivatives | Huh-7 (Liver), MDA-MB-231 (Breast) | < 2.03 | [11] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are well-documented. They exert their effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound/Derivative | Assay/Target | Activity | Reference(s) |

| This compound | TNFα-induced NF-κB activation | IC50 of 30 µM | [7] |

| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | in vitro COX assay | Highest activity in series | [8] |

| 2′,4,4′-Trihydroxychalcone | Decreases ICAM-1 and VCAM-1 levels | - | [8] |

| 2'-hydroxy-3,4,5-trimethoxychalcone | - | IC50 of 2.26 µM | [8] |

| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | - | IC50 of 1.10 µM | [8] |

| Chalcone Analogues (3h, 3l) | Inhibit NO, TNF-α, IL-1β, IL-6, PGE2 | Potent inhibition | [12] |

Antioxidant Activity

The phenolic hydroxyl group in this compound derivatives makes them potent antioxidants. They can scavenge free radicals and protect cells from oxidative damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Table 3: Antioxidant Activity of Selected this compound Derivatives (DPPH Scavenging)

| Compound/Derivative | IC50 (µg/mL) | Reference(s) |

| 4'-Fluoro-2'-hydroxychalcones | 190 | [8] |

| 4-Hydroxychalcone | 63.4% inhibition | [10] |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 | [10] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | [10] |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3.39 | [10] |

| 2'-hydroxy-chalcone derivative (4b) | 82.4% scavenging ability | [13] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is often dysregulated in cancer. This compound has been shown to inhibit TNFα-induced NF-κB activation.[7][14] The proposed mechanism involves the inhibition of proteasome activity, which prevents the degradation of IκBα. This, in turn, sequesters the p50/p65 NF-κB dimer in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory and pro-survival genes.[7][14][15]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Wnt/β-catenin Signaling Pathway in Cancer

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound has been demonstrated to suppress intestinal tumorigenesis by inhibiting the Wnt/β-catenin pathway.[16] This inhibition leads to a decrease in the nuclear accumulation of β-catenin and a subsequent downregulation of its target genes, such as c-Myc, Axin2, and CD44, which are involved in cell proliferation and survival.[16]

References

- 1. scitepress.org [scitepress.org]

- 2. youtube.com [youtube.com]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.utar.edu.my [eprints.utar.edu.my]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. mdpi.com [mdpi.com]

- 7. josorge.com [josorge.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. snu.elsevierpure.com [snu.elsevierpure.com]

- 16. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Mechanisms of 4'-Hydroxychalcone

Audience: Researchers, scientists, and drug development professionals.

Abstract

4'-Hydroxychalcone, a member of the chalcone family of compounds, has emerged as a significant molecule of interest in oncology research. As a precursor to flavonoids, this α,β-unsaturated ketone possesses a simple, readily synthesized structure that serves as a scaffold for numerous derivatives with potent biological activities.[1] Extensive preclinical studies have demonstrated its ability to selectively target cancer cells, inhibiting proliferation and inducing cell death through a variety of molecular mechanisms. This technical guide provides an in-depth review of the core mechanisms of action of this compound in cancer cells, presents quantitative data from key studies, details common experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanisms of Action in Cancer Cells

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key pathways that are often dysregulated in cancer. These mechanisms include the inhibition of pro-survival signaling pathways, induction of programmed cell death (apoptosis), and the generation of cytotoxic oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and resistance to therapy. This compound has been identified as a potent inhibitor of this pathway.[2]

-

Mechanism: The primary mechanism involves the inhibition of the 26S proteasome.[3] In TNFα-stimulated cells, this compound prevents the proteasome-mediated degradation of IκBα, the natural inhibitor of NF-κB.[2][4]

-

Downstream Effect: By stabilizing IκBα, this compound prevents the nuclear translocation of the active NF-κB p50/p65 subunits.[2][3] This blockade halts the transcription of NF-κB target genes responsible for inflammation and cell survival. This activity has been observed in leukemia cell lines and notably shows selectivity for cancer cells over non-transformed cells.[2]

Inhibition of the Wnt/β-catenin Signaling Pathway

Aberrant Wnt/β-catenin signaling, often initiated by mutations in the APC gene, is a primary driver of colorectal cancer (CRC).[1] In vivo studies using an ApcMin mouse model demonstrate that this compound effectively suppresses intestinal tumorigenesis.[1][5]

-

Mechanism: this compound treatment leads to a post-transcriptional decrease in β-catenin protein levels within colon adenomas.[1][5]

-

Downstream Effect: The reduction in nuclear β-catenin leads to significantly decreased mRNA expression of its downstream target genes, including the oncogene c-Myc and stem cell marker CD44.[1] This suppression of the Wnt pathway correlates directly with reduced cell proliferation (measured by Ki-67 staining) and a significant increase in apoptosis (measured by TUNEL staining) in colon adenomas.[1]

Induction of Oxidative Stress and Mitochondrial Dysfunction

In certain cancer types, such as MYCN-amplified neuroblastoma, 4-hydroxychalcone (an isomer) demonstrates potent cytotoxicity by inducing overwhelming oxidative stress.[6][7] This mechanism leverages the often-elevated basal levels of reactive oxygen species (ROS) in cancer cells.

-

Mechanism: Treatment with 4-hydroxychalcone significantly depletes cellular levels of glutathione (GSH), the most abundant endogenous antioxidant.[6][7] This depletion disrupts the cell's redox balance, leading to a rapid increase in intracellular ROS.

-

Downstream Effect: The surge in ROS, particularly mitochondrial ROS, impairs mitochondrial respiratory function and triggers cell death.[6] The cytotoxic effect can be rescued by co-treatment with antioxidants like N-acetyl-L-cysteine or the mitochondrial-specific ROS scavenger, Mito-TEMPO, confirming oxidative stress as the primary mode of cell killing.[6][7]

Cell Cycle Arrest

Chalcones and their derivatives are well-documented inducers of cell cycle arrest, preventing cancer cells from progressing through the phases required for division. While specific data for this compound is limited, studies on closely related derivatives show potent activity.

-

G0/G1 Phase Arrest: 2'-hydroxychalcone derivatives have been shown to arrest human colon cancer cells in the G0/G1 phase.[8]

-

G2/M Phase Arrest: A synthetic 4-hydroxychalcone derivative demonstrated cell cycle arrest at the G2/M checkpoint in leukemia cells.[9] Similarly, certain α-fluorinated chalcones also arrest cells in the G2/M phase, often by disrupting microtubule polymerization.[10]

Quantitative Data Summary

The cytotoxic potency of chalcone derivatives varies significantly depending on the chemical substitutions on the aromatic rings and the cancer cell line being tested. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.

| Compound Class | Cancer Cell Line(s) | IC₅₀ Range (µM) | Reference |

| α-Fluorinated Chalcone (4c) | MGC-803, Bcap-37, etc. | 0.025 - 0.254 | [10] |

| Chalcone-pyrazole hybrids | Hepatocellular Carcinoma (HCC) | 0.5 - 4.8 | [11] |

| Prenylated Chalcones (12 & 13) | MCF-7 (Breast) | 3.30 - 4.19 | [12] |

| ZR-75-1 (Breast) | 8.75 - 9.40 | [12] | |

| MDA-MB-231 (Breast) | 6.12 - 18.10 | [12] | |

| Chalcone–imidazole hybrids | HCT116, MCF-7, 143B | 1.123 - 20.134 | [11] |

Note: The data presented is for derivatives of the core chalcone structure and highlights the potential for potent anticancer activity within this chemical class.

Experimental Protocols

Reproducible and rigorous experimental design is crucial for elucidating the mechanism of action of novel compounds. Below are detailed protocols for key assays cited in the study of this compound and its derivatives.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, such as β-catenin, p-Akt, or components of the NF-κB pathway.[13][14]

-

Cell Lysis:

-

Wash cultured cells (e.g., 10 cm dish at 80% confluency) with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 0.5-1.0 mL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.

-

Agitate for 30 minutes at 4°C.

-

Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

Sample Preparation & SDS-PAGE:

-

Normalize protein concentrations for all samples with lysis buffer. Add an equal volume of 2X Laemmli sample buffer.

-

Boil samples at 95-100°C for 5-10 minutes to denature proteins.

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system (e.g., 100V for 1 hour).

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.

-

Cell Preparation:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24-48 hours).

-

Harvest cells, including both adherent and floating populations, by trypsinization.

-

Wash the cells with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).

-

Collect data for at least 10,000 events per sample.

-

-

Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and model the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Detection by TUNEL Assay (for tissue)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a late-stage hallmark of apoptosis, in fixed tissue sections.[1]

-

Tissue Preparation:

-

Fix tissues in 4% paraformaldehyde, embed in paraffin, and cut into 5-µm-thick sections.

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Permeabilization:

-

Incubate slides with Proteinase K (20 µg/mL) for 15 minutes at room temperature to retrieve antigenic sites.

-

-

Staining:

-

Perform the TUNEL staining according to the instructions of a commercial kit (e.g., In Situ Cell Death Detection Kit, Roche). This typically involves:

-

An equilibration buffer step.

-

Incubation with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., fluorescein-dUTP). This incubation is typically for 60 minutes at 37°C in a humidified chamber.

-

-

-

Counterstaining and Mounting:

-

Wash the slides thoroughly with PBS.

-

(Optional) Counterstain nuclei with a DNA dye like DAPI.

-

Mount the slides with an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Quantify apoptosis by counting the number of TUNEL-positive (green fluorescent) cells relative to the total number of nuclei (DAPI, blue fluorescent) in multiple fields of view.

-

Conclusion and Future Perspectives

This compound and its broader family of chalcones represent a promising class of compounds for anticancer drug development. Their ability to simultaneously target multiple critical signaling pathways, including NF-κB and Wnt/β-catenin, while also inducing cell death via oxidative stress and cell cycle arrest, underscores their potential to overcome the redundancy and resistance mechanisms common in cancer. The selectivity for cancer cells over normal cells, as reported in some studies, is particularly encouraging.[2]

Future research should focus on identifying the specific molecular targets of this compound, optimizing its structure to improve potency and drug-like properties, and conducting further in vivo studies across a wider range of cancer models to validate its therapeutic efficacy and safety profile. Combination therapies, where this compound is used to sensitize tumors to conventional chemotherapeutics or targeted agents, also represent a valuable avenue for clinical translation.[6]

References

- 1. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemopreventive effect of 4'hydroxychalcone on intestinal tumorig...: Ingenta Connect [ingentaconnect.com]

- 6. 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. origene.com [origene.com]

4'-Hydroxychalcone as a Precursor for Flavonoid Synthesis: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids represent a diverse class of polyphenolic secondary metabolites that are ubiquitously found in plants and are of significant interest to the pharmaceutical and nutraceutical industries due to their broad spectrum of biological activities. Chalcones, characterized by their open-chain C6-C3-C6 skeleton, are the immediate biosynthetic precursors to all major classes of flavonoids.[1][2][3] Specifically, 4'-hydroxychalcone and its hydroxylated analogues serve as pivotal starting materials for the synthesis of a wide array of flavonoids, including flavanones, flavones, and flavonols. This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and quantitative data associated with the conversion of this compound and related 2'-hydroxychalcones into these valuable compounds. Detailed methodologies and visual representations of reaction pathways are presented to facilitate research and development in flavonoid chemistry.

Introduction to Flavonoid Synthesis from Chalcones

The biosynthesis of flavonoids commences with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS), to yield naringenin chalcone (2',4,4',6'-tetrahydroxychalcone).[4][5][6] This chalcone is the fundamental precursor for a vast array of flavonoids. In synthetic chemistry, the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde is a common method to produce the foundational 2'-hydroxychalcone structure.[7][8][9]

The reactive α,β-unsaturated ketone moiety and the presence of a 2'-hydroxyl group in the chalcone structure are key to their cyclization into various flavonoid skeletons.[1] Depending on the reaction conditions and reagents, 2'-hydroxychalcones can be selectively converted into different classes of flavonoids, making them versatile and indispensable precursors in flavonoid synthesis.[1]

Synthesis of Flavanones from this compound

Flavanones are characterized by a saturated C-ring and are typically the first class of flavonoids formed from chalcones through an intramolecular cyclization. This process can be achieved under both acidic and basic conditions, as well as through enzymatic catalysis.

Acid-Catalyzed Cyclization

The intramolecular oxa-Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone system is a primary method for synthesizing flavanones from 2'-hydroxychalcones.[10] This reaction can be promoted by various acids.

Experimental Protocol: Acetic Acid-Mediated Synthesis of Naringenin

A common example is the cyclization of naringenin chalcone to naringenin (a flavanone).

-

Reaction Setup: Dissolve the 2',4,4',6'-tetrahydroxychalcone (1 equivalent) in acetic acid.

-

Heating: Heat the mixture under microwave irradiation for approximately 30 minutes. Conventional heating at 100°C is also possible but may require several days.[10]

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is poured over crushed ice.

-

Purification: The resulting precipitate is filtered, washed with water until the pH is neutral, and then purified by recrystallization or column chromatography to yield the flavanone.[11]

Base-Catalyzed Isomerization

Base-catalyzed isomerization is another effective method for flavanone synthesis. The use of a "proton sponge" (a non-nucleophilic base) can facilitate this conversion.[2]

Experimental Protocol: Proton Sponge-Catalyzed Flavanone Synthesis

-

Reaction Setup: In a round-bottom flask, add the 2'-hydroxychalcone (0.2 mmol), methanol (3.0 mL), dichloromethane (3.0 mL), and a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) (0.5 mmol).[2]

-

Reflux: Reflux the mixture for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Purification: Upon completion, the solvent is evaporated, and the residue is purified using column chromatography to isolate the flavanone.[2]

Enzymatic Cyclization

In biological systems, the cyclization of chalcones to flavanones is catalyzed by the enzyme chalcone isomerase (CHI).[4][5][12] This enzyme ensures the rapid and stereospecific formation of (2S)-flavanones.[10] While primarily a biosynthetic pathway, enzymatic methods are being explored for in vitro synthesis.

Table 1: Quantitative Data for Flavanone Synthesis from 2'-Hydroxychalcones

| Precursor | Product | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | 2-phenylchroman-4-one | Acetic Acid | Microwave, 30 min | 82% | [10] |

| 2'-hydroxychalcone derivatives | Flavanone derivatives | Proton Sponge | Reflux, 24 h | Good | [2] |

| 2'-hydroxy-4,4',6'-trimethoxychalcone | 4',5,7-trimethoxyflavanone | 10% aq. HCl, ethanol | RT, 50 h | 74% | [13] |

| 2'-hydroxydihydrochalcone | Flavanone | Pd(II), Cu(OAc)2 | - | 79% | [14] |

Diagram 1: Synthesis of Flavanone from this compound

Caption: Intramolecular cyclization of this compound to a flavanone.

Synthesis of Flavones from this compound

Flavones possess a double bond between C2 and C3 of the C-ring, resulting in a fully aromatic heterocyclic ring. The most common synthetic route from 2'-hydroxychalcones is through oxidative cyclization.[1][7]

Iodine-Mediated Oxidative Cyclization

Iodine is a widely used and efficient reagent for the oxidative cyclization of 2'-hydroxychalcones to flavones.

Experimental Protocol: Iodine-Catalyzed Flavone Synthesis

-

Reagent Preparation: Prepare a silica-iodine reagent by dissolving iodine (2.5 g) in a minimal amount of dichloromethane and adding silica gel (25 g). The mixture is homogenized and air-dried.[7]

-

Reaction: The 2'-hydroxychalcone is heated with the silica-iodine reagent without any solvent.[7]

-

Work-up and Purification: After the reaction is complete, the product is extracted with a suitable solvent, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the flavone.

Peroxide-Mediated Oxidative Cyclization

Hydrogen peroxide and other peroxides can also facilitate the oxidative cyclization of 2'-hydroxychalcones.

Experimental Protocol: Sodium Perborate in Flavone Synthesis

-

Reaction Setup: A solution of the 2'-hydroxychalcone in a suitable solvent is treated with sodium perborate (SPB).[7]

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion.

-

Purification: The reaction mixture is worked up by extraction and purified by chromatography to afford the corresponding flavone.

Table 2: Quantitative Data for Flavone Synthesis from 2'-Hydroxychalcones

| Precursor | Product | Reagent | Conditions | Yield (%) | Reference |

| Chalcone 35 | Flavone 39 | SiO2-I2 | Heat, solvent-free | 80% | [7] |

| Chalcones 36, 37, 38 | Flavones 40, 41, 42 | SiO2-I2 | Heat, solvent-free | 68-92% | [7] |

| Chalcone 7 | Flavone 20 | Sodium Perborate | - | 65% | [7] |

| Chalcone 35 | Flavone 39 | Sodium Perborate | - | Moderate | [7] |

| 2'-hydroxydihydrochalcone | Flavone | Pd(II), O2 | - | up to 95% | [14] |

Diagram 2: Oxidative Cyclization to Flavones

Caption: General pathway for the synthesis of flavones from this compound.

Synthesis of Flavonols from this compound

Flavonols, also known as 3-hydroxyflavones, are another important class of flavonoids. Their synthesis from 2'-hydroxychalcones typically involves an oxidative cyclization that also introduces a hydroxyl group at the C3 position.

Algar-Flynn-Oyamada (AFO) Reaction

The AFO reaction is a classical method for synthesizing flavonols from 2'-hydroxychalcones. It involves the oxidation of the chalcone with alkaline hydrogen peroxide.

Experimental Protocol: AFO Reaction for Flavonol Synthesis

-

Reaction Setup: A solution of the 2'-hydroxychalcone in ethanol is mixed with an excess of aqueous sodium hydroxide.[7]

-

Oxidation: Excess hydrogen peroxide is slowly added to the stirring solution at room temperature.[7]

-

Microwave Enhancement: The reaction can be accelerated under microwave irradiation, often reaching completion within minutes.[7]

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by recrystallization or column chromatography.

Table 3: Quantitative Data for Flavonol Synthesis from 2'-Hydroxychalcones

| Precursor | Product | Reagent | Conditions | Yield (%) | Reference |

| Chalcone 7 | Flavone 78 (a 3-hydroxyflavone) | NaOH, H2O2 | Room Temperature | 65% | [7] |

| Chalcones 35 and 55 | Flavones 79 and 80 (3-hydroxyflavones) | NaOH, H2O2 | Room Temperature | Acceptable | [7] |

Diagram 3: Experimental Workflow for Flavonoid Synthesis

Caption: A generalized experimental workflow for flavonoid synthesis.

Conclusion

This compound and its derivatives are exceptionally valuable and versatile precursors for the synthesis of a wide range of flavonoids. The choice of reaction conditions and reagents allows for the selective and often high-yielding production of flavanones, flavones, and flavonols. The methodologies outlined in this guide, from acid- and base-catalyzed cyclizations to various oxidative procedures, provide a robust toolkit for researchers in medicinal chemistry and drug development. The continued exploration of more efficient and environmentally friendly synthetic methods, including biocatalysis, will undoubtedly expand the accessibility and application of these biologically important molecules.

References

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naringenin chalcone - Wikipedia [en.wikipedia.org]

- 5. Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemijournal.com [chemijournal.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 10. nepjol.info [nepjol.info]

- 11. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]

- 12. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]

4'-Hydroxychalcone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key signaling pathways associated with 4'-Hydroxychalcone. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound, a member of the chalcone family, possesses a range of physicochemical properties that are critical for its biological activity and formulation development. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₂ | [1] |

| Molecular Weight | 224.25 g/mol | [2] |

| Appearance | White to pale yellow crystals or powder | [1] |

| Melting Point | 173-182 °C | [1] |

| Boiling Point | 419.6 ± 45.0 °C (Predicted) | N/A |

| Solubility | ||

| Ethanol | 30 mg/mL | N/A |

| DMSO | 30 mg/mL | N/A |

| Dimethylformamide (DMF) | 30 mg/mL | N/A |

| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL | N/A |

| pKa (acidic) | 7.72 ± 0.15 (Predicted) | N/A |

| logP | 3.65 (Predicted) | N/A |

| CAS Number | 2657-25-2 | [1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Claisen-Schmidt condensation. This method involves the base-catalyzed reaction of an appropriate acetophenone and benzaldehyde. Several variations of this protocol exist, offering flexibility in terms of reaction conditions and catalysts.

Protocol 1: Conventional Claisen-Schmidt Condensation

This protocol describes a standard method for the synthesis of this compound using a strong base in an alcohol solvent.

Materials:

-

4-Hydroxyacetophenone

-

Benzaldehyde

-

Methanol

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethanol (for recrystallization)

-

Hexane (for recrystallization)

Procedure:

-

Dissolve 4-hydroxyacetophenone and benzaldehyde in methanol in equimolar amounts.

-

Add a catalytic amount of a strong base, such as KOH or NaOH, to the solution. The reaction can be carried out at room temperature or with gentle heating.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute solution of HCl.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purify the crude product by repeated recrystallization, first from ethanol and then from hexane, to yield pure this compound.[3]

Protocol 2: Grinding Technique (Solvent-Free)

This environmentally friendly approach avoids the use of organic solvents during the reaction phase.

Materials:

-

4-Hydroxybenzaldehyde

-

4-Hydroxyacetophenone

-

Sodium Hydroxide (NaOH), solid

-

Hydrochloric Acid (HCl, 10% v/v)

-

Cold Water

-

Ethanol (for recrystallization)

Procedure:

-

In a mortar and pestle, grind equimolar amounts of 4-hydroxybenzaldehyde and 4-hydroxyacetophenone with solid NaOH at room temperature for approximately 30 minutes.[4]

-

Monitor the reaction's completeness using TLC.

-

Dilute the reaction mixture with cold water.

-

Neutralize the mixture with a cold 10% (v/v) HCl solution.

-

Collect the precipitated product by vacuum filtration.

-

Purify the product by recrystallization from ethanol.[4]

Protocol 3: PEG-400 as a Recyclable Solvent

This method utilizes Polyethylene Glycol 400 (PEG-400) as a recyclable and environmentally benign reaction medium.

Materials:

-

4-Hydroxyacetophenone

-

Substituted Benzaldehyde (e.g., 2-chlorobenzaldehyde)

-

Potassium Hydroxide (KOH)

-

PEG-400

-

Ice-cold Water

Procedure:

-

Stir an equimolar mixture of 4-hydroxyacetophenone and the desired benzaldehyde with KOH (2 mmol) in PEG-400 (15 ml) at 40°C for 1 hour.[5]

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water (100 ml).

-

The product will separate and can be collected by filtration.

-

The filtrate containing PEG-400 can be concentrated by evaporating the water and reused for subsequent reactions.[5]

Characterization Techniques

The synthesized this compound can be characterized using various spectroscopic methods to confirm its structure and purity:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the presence of the α,β-unsaturated ketone system.[6]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[2]

-

Melting Point Analysis: To assess the purity of the synthesized compound.[4]

Signaling Pathway Interactions

This compound has been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory conditions.

Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway induced by Tumor Necrosis Factor-alpha (TNFα).[7][8] This inhibition is mediated through the inhibition of proteasome activity, which prevents the degradation of the inhibitory protein IκBα.[8] Consequently, the p50/p65 subunits of NF-κB are unable to translocate to the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell proliferation.[8][9]

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of the EGFR/AKT/ERK1/2 Signaling Pathway

Recent studies have revealed that this compound can inhibit the replication of human coronavirus HCoV-OC43 by targeting the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components, AKT and ERK1/2.[10] By binding to EGFR, this compound prevents its activation and subsequent phosphorylation of AKT and ERK1/2, which are crucial for viral replication.[10]

Caption: Inhibition of the EGFR/AKT/ERK1/2 pathway by this compound.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound via Claisen-Schmidt condensation is outlined below. This diagram illustrates the key steps from starting materials to the final, purified product.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | C15H12O2 | CID 5282362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. rjpbcs.com [rjpbcs.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. selleckchem.com [selleckchem.com]

- 8. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 4'-Hydroxyl Group: A Deep Dive into the Structure-Activity Relationships of Hydroxychalcones

For Immediate Release

In the dynamic field of medicinal chemistry, chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, have emerged as a "privileged structure" due to their wide array of pharmacological activities. Among these, 4'-hydroxychalcone and its derivatives have garnered significant attention for their potent anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This technical guide synthesizes key findings on the structure-activity relationships (SAR) of 4'-hydroxychalcones, providing researchers, scientists, and drug development professionals with a comprehensive overview of the core principles guiding their therapeutic potential.

Unraveling the Structure-Activity Relationship

The biological activity of this compound derivatives is intricately linked to the substitution patterns on their two aromatic rings (Ring A and Ring B). The presence and position of various functional groups can significantly modulate their efficacy and selectivity.

Anti-inflammatory Activity

The anti-inflammatory effects of 4'-hydroxychalcones are often attributed to their ability to inhibit key inflammatory mediators and pathways. A crucial mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] this compound has been shown to inhibit the TNFα-induced activation of the NF-κB pathway in a dose-dependent manner by inhibiting proteasome activity, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of p50/p65.[2]

Key SAR insights for anti-inflammatory activity include:

-

Hydroxyl Groups: The presence of a hydroxyl group at the 4'-position on Ring A is often considered important for inhibitory activity.[3][4] Additional hydroxylations, particularly on Ring B, can further enhance activity. For instance, 2',4,4'-trihydroxychalcone has been found to decrease levels of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).[3][4]

-

Methoxy Groups: The introduction of methoxy groups on Ring B can significantly boost anti-inflammatory properties.[5][6] For example, 4'-fluoro-2'-hydroxy-4-methoxychalcone has demonstrated high anti-inflammatory activity in an in vitro COX assay.[3][4] The presence of dimethoxy or trimethoxy groups on the B-ring is also associated with potent activity.[3][4][5]

-

Fluorine Substitution: Fluorination, particularly on Ring A, has been observed to enhance the biological activities of 2'-hydroxychalcones.[5]

Anticancer Activity

The anticancer potential of this compound derivatives is a burgeoning area of research. Their mechanism of action is often linked to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[7][8] The NF-κB inhibitory activity of these compounds also contributes significantly to their cytotoxic effects against cancer cells.[1]

Key SAR insights for anticancer activity include:

-

Correlation with NF-κB Inhibition: The cytotoxicity of many chalcone derivatives against cancer cells correlates moderately well with their NF-κB inhibitory activities.[1]

-

Substitution on Ring B: The presence of di-methoxy or tri-methoxy groups at the C3, C4, and C5 positions of Ring B can increase anticancer activity. A nitro group at the C4 position of the aromatic ring has also been shown to yield good anticancer activity.[9]

Antioxidant Activity

The antioxidant properties of 4'-hydroxychalcones are primarily attributed to their ability to scavenge free radicals. The hydroxyl group plays a critical role in this activity.

Key SAR insights for antioxidant activity include:

-

Hydroxyl Group Position: The antioxidant activity of dihydrochalcones is dependent on the presence of a hydroxyl substituent at the C2' and C4' positions.[3] For chalcones, a free hydroxyl group at the C3' position on ring A and a catechol moiety in the B ring are considered important structural requirements for DPPH scavenging properties.[3]

-

Methoxy Groups: The presence of electron-donating methoxy groups can enhance antioxidant activity. For instance, a dimethoxychalcone derivative showed high antioxidant activity.[5][6]

-

Fluorine Substitution: The introduction of a fluorine atom, as seen in 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone, has been shown to result in high antioxidant activity.[3][4]

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Key SAR insights for antimicrobial activity include:

-

Hydroxylation on Ring A: A 2',4'-dihydroxylated A ring is considered a pharmacophoric element for antibacterial activities.[10]

-

Lipophilic Substitution on Ring B: The presence of lipophilic substituents on the B ring is also important for antibacterial activity.[10]

-

Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as halogens and nitro groups, at the para position of the aromatic ring has been shown to increase antimicrobial activity. Conversely, electron-donating groups tend to lower the activity.[11]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various this compound derivatives from the cited literature.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Result (IC50) | Reference |

| 2'-hydroxy-3,4,5-trimethoxychalcone | NO Production Inhibition | 2.26 µM | [3][4] |

| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | NO Production Inhibition | 1.10 µM | [3][4] |

| 4'-fluoro-2'-hydroxy-4-methoxychalcone | in vitro COX assay | Highest activity in series | [3][4] |

Table 2: Antioxidant Activity of this compound Derivatives

| Compound | Assay | Result (IC50) | Reference |

| Coumarinyl chalcone 51 | DPPH radical scavenging | 2.07 µM | [3] |

| 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone | DPPH radical scavenging | 190 µg/mL | [3][4] |

| 2'-hydroxychalcone-vanadium oxychloride complex | DPPH radical scavenging | 0.03 µg/mL | [3] |

Table 3: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Result (IC50) | Reference |

| 3-hydroxy-4,3',4',5'-tetramethoxychalcone | Lung Cancer Cells | Potent cytotoxicity | [1] |

| Chalcone derivative with 4-oxoquinazolinyl moiety (Compound 137) | HCT-116 | 3.56 µM | [12] |

| Chalcone derivative with 4-oxoquinazolinyl moiety (Compound 137) | MCF-7 | 4.08 µM | [12] |

Table 4: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria | Result (MIC) | Reference |

| Chalcone derivative (Compound IIIf) | Staphylococcus aureus | 6.25 µg/mL | [13] |

| Chalcone derivative (Compound IIIf) | Enterococcus faecalis | 12.5 µg/mL | [13] |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 µg/mL | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols commonly employed in the study of this compound derivatives.

Synthesis: Claisen-Schmidt Condensation

The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation.[3][12][15]

General Procedure:

-

An appropriately substituted acetophenone (e.g., 4'-hydroxyacetophenone) is dissolved in a suitable solvent, typically ethanol or methanol.[5][10]

-

An equimolar amount of a substituted benzaldehyde is added to the solution.[12]

-

A catalytic amount of a base (e.g., aqueous NaOH or KOH) or acid is added to the reaction mixture.[10][12]

-

The reaction mixture is stirred at room temperature or under reflux for a specified period, typically ranging from a few hours to overnight.[5][10][12]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice or acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.[10]

-

The precipitate is filtered, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).[16]

Biological Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity:

This assay is a common and reliable method for evaluating the free radical scavenging ability of compounds.[3][14]

-

A solution of the test compound is prepared at various concentrations in a suitable solvent (e.g., methanol).

-

A fresh solution of DPPH in methanol is prepared.

-

An aliquot of the test compound solution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

A control solution (without the test compound) is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity:

This in vivo assay is a standard model for evaluating acute inflammation.[15]

-

Animals (typically rats) are divided into control, standard, and test groups.

-

The test compounds are administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

-

After a certain period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

NF-κB Activation Assay:

This assay is used to determine the effect of compounds on the NF-κB signaling pathway.

-

Cells (e.g., leukemia cells) are treated with the test compound (e.g., this compound) at various concentrations for a specific duration.[17]

-

The cells are then stimulated with an inducer of NF-κB activation, such as TNFα.[17]

-

Nuclear extracts are prepared from the cells.

-

The activation of NF-κB is assessed by methods such as Electrophoretic Mobility Shift Assay (EMSA) to detect the binding of NF-κB to its DNA consensus sequence or by using reporter gene assays where the expression of a reporter gene (e.g., luciferase) is under the control of an NF-κB responsive promoter.[2]

Visualizing the Molecular Landscape

To better understand the complex biological processes and experimental designs involved in this compound research, the following diagrams have been generated.

References

- 1. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]